molecular formula C11H9BrN2O B1501260 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine CAS No. 1065484-75-4

2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine

Cat. No. B1501260
CAS RN: 1065484-75-4
M. Wt: 265.11 g/mol
InChI Key: WKEIZMWGFBSZMP-UHFFFAOYSA-N
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Description

2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine is a chemical compound with the molecular formula C12H9BrN2O. It is commonly used in scientific research as a building block for the synthesis of various organic compounds.

Scientific Research Applications

2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine is widely used in scientific research for the synthesis of various organic compounds. It is used as a building block for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. It is also used in the development of new materials and in the study of various chemical reactions.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. It can also act as a ligand in coordination chemistry.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine. However, it is not intended for human consumption and is used only for scientific research purposes.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine in lab experiments include its high purity, good yields in synthesis, and versatility in various chemical reactions. However, its limitations include its toxicity and limited information on its biochemical and physiological effects.

Future Directions

There are several future directions for the use of 2-Bromo-3-(pyridin-4-ylmethoxy)-pyridine in scientific research. These include the synthesis of new organic compounds with potential pharmaceutical applications, the development of new materials, and the study of various chemical reactions. Further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.

properties

IUPAC Name

2-bromo-3-(pyridin-4-ylmethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c12-11-10(2-1-5-14-11)15-8-9-3-6-13-7-4-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEIZMWGFBSZMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)OCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20671837
Record name 2-Bromo-3-[(pyridin-4-yl)methoxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1065484-75-4
Record name 2-Bromo-3-[(pyridin-4-yl)methoxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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